molecular formula C23H15ClO5 B11024686 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B11024686
M. Wt: 406.8 g/mol
InChI Key: NYRYUQAORGGBLL-UHFFFAOYSA-N
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Description

7-[2-(4-Chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative featuring a chromen-4-one core. Its structure includes:

  • 2-phenyl substituent: Contributes to aromatic stacking interactions and structural rigidity.
  • 7-O-substituent: A 2-(4-chlorophenyl)-2-oxoethoxy chain, which introduces electron-withdrawing effects and lipophilicity due to the 4-chlorophenyl group.

Chromen-4-one derivatives are widely studied for their pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects . The combination of a hydroxy group at position 5, phenyl at position 2, and a halogenated oxoethoxy chain at position 7 distinguishes this compound from others in its class.

Properties

Molecular Formula

C23H15ClO5

Molecular Weight

406.8 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C23H15ClO5/c24-16-8-6-14(7-9-16)20(27)13-28-17-10-18(25)23-19(26)12-21(29-22(23)11-17)15-4-2-1-3-5-15/h1-12,25H,13H2

InChI Key

NYRYUQAORGGBLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Etherification

The most widely reported method involves O-alkylation of 5-hydroxy-2-phenylchromen-4-one with 2-bromo-4'-chloroacetophenone under alkaline conditions.

Procedure :

  • Substrate preparation : 5-Hydroxy-2-phenylchromen-4-one (1.0 equiv) is dissolved in anhydrous DMF.

  • Base addition : Potassium carbonate (2.5 equiv) is added to deprotonate the phenolic -OH group.

  • Alkylation : 2-Bromo-4'-chloroacetophenone (1.2 equiv) is introduced at 80°C for 12–16 hours.

  • Workup : The mixture is poured into ice-water, filtered, and recrystallized from ethanol.

Key Data :

ParameterValueSource
Yield68–72%
Reaction Temperature80°C
Purity (HPLC)≥98%

Friedel-Crafts Acylation Followed by Cyclization

Two-Step Synthesis from Resorcinol Derivatives

This approach constructs the chromone core in situ while introducing the 4-chlorophenyl-2-oxoethoxy side chain.

Steps :

  • Acylation : Resorcinol reacts with phenylacetic acid in POCl₃ to form 2-phenyl-5,7-dihydroxychromen-4-one.

  • Selective Etherification : The 7-OH group is protected using 4-chlorophenacyl bromide in acetone with K₂CO₃.

Optimization Findings :

  • Catalyst : ZnCl₂ improves regioselectivity (≥90% at 7-position).

  • Solvent : Anhydrous acetone reduces side reactions compared to DMF.

Performance Metrics :

MetricValueSource
Overall Yield54–61%
Reaction Time18–24 hours

Microwave-Assisted Synthesis

Accelerated Alkylation

Microwave irradiation significantly reduces reaction times while maintaining yields:

Protocol :

  • Substrates (1:1.1 molar ratio) are mixed with K₂CO₃ in DMF.

  • Irradiated at 150 W, 100°C for 15–20 minutes.

Advantages :

  • Time Efficiency : 20 minutes vs. 12+ hours conventional.

  • Yield Improvement : 78% vs. 68% traditional.

Solid-Phase Synthesis for Scalability

Polymer-Supported Methodology

Developed for industrial-scale production:

  • Resin functionalization : Wang resin is loaded with 5-hydroxy-2-phenylchromen-4-one.

  • On-resin alkylation : 4-Chlorophenacyl bromide in DCM with DIEA.

  • Cleavage : TFA/DCM (1:4) releases the product.

Scale-Up Data :

Batch SizePurityIsolated Yield
100 g97.2%82%
500 g96.8%79%

Source: Patent data from

Comparative Analysis of Methods

MethodYield RangeTimeScalabilityCost Efficiency
Conventional O-Alkylation68–72%12–16 hModerateHigh
Microwave-Assisted75–78%15–20 minHighModerate
Solid-Phase79–82%8–10 hIndustrialLow (initial)
Friedel-Crafts Route54–61%18–24 hLowModerate

Data synthesized from

Critical Parameters in Process Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity but may cause decomposition at >100°C.

  • Ether solvents (THF) : Lower yields (≤50%) due to poor solubility.

Temperature Control

  • Optimum range : 80–90°C balances reaction rate and side-product formation.

  • Above 100°C : Degradation of chromone core observed via HPLC.

Catalytic Additives

  • Phase-transfer catalysts : TBAB (tetrabutylammonium bromide) increases yield by 8–12% in biphasic systems.

  • Molecular sieves (4Å) : Reduce hydrolysis of 4-chlorophenacyl bromide, improving yield by 15%.

Analytical Validation

Purity Assessment

  • HPLC Conditions : C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm.

  • Typical Retention Time : 6.8 ± 0.2 minutes.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6) :
    δ 12.85 (s, 1H, 5-OH), 8.02–7.15 (m, 9H, aromatic), 5.32 (s, 2H, OCH₂CO).

  • IR (KBr) : 1675 cm⁻¹ (C=O chromone), 1598 cm⁻¹ (C=C aromatic).

Emerging Methodologies

Enzymatic Synthesis

  • Lipase-catalyzed alkylation :

    • Solvent: tert-Butanol

    • Enzyme: CAL-B (Immobilized Candida antarctica lipase B)

    • Conversion: 41% at 48 hours

Flow Chemistry Approaches

  • Microreactor setup :

    • Residence time: 8 minutes

    • Yield: 69% with 92% conversion

    • Throughput: 12 g/hour

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity is governed by three key groups:

  • 5-Hydroxyl group : Enables esterification, etherification, and participation in hydrogen bonding.

  • 2-Oxoethoxy chain : Susceptible to hydrolysis and nucleophilic substitution.

  • Chromenone core : Facilitates π-π stacking and electrophilic aromatic substitution.

Hydrolysis Reactions

The oxoethoxy group undergoes hydrolysis under acidic or basic conditions, yielding intermediates useful for further derivatization.

Table 1: Hydrolysis Conditions and Outcomes

ConditionProductYieldSource
1M HCl, reflux, 6 hrs5-Hydroxy-7-hydroxy-2-phenylchromenone78%
0.5M NaOH, 80°C, 4 hrs7-Carboxy intermediate65%

In acetic acid–ammonium acetate buffer systems (pH ~4.5), selective cleavage of the ethoxy group occurs at 170°C, preserving the chromenone backbone .

Oxidation and Reduction

The ketone moiety in the oxoethoxy chain and chromenone core participate in redox reactions.

  • Oxidation :

    • Chromenone’s conjugated system stabilizes radical intermediates during oxidation.

    • MnO₂ in acetone selectively oxidizes the benzylic position of the oxoethoxy chain .

  • Reduction :

    • NaBH₄ reduces the ketone to a secondary alcohol (confirmed by IR loss of C=O at 1686 cm⁻¹) .

Nucleophilic Substitution

The oxoethoxy group’s electron-deficient carbonyl allows nucleophilic attacks.

Table 2: Substitution Reactions

NucleophileConditionsProductApplication
NH₂NH₂EtOH, 25°C, 12 hrsHydrazide derivativeAnticancer agents
KSCNReflux, 6 hrsThiocyanate analogAntimicrobial studies

Notably, arylhydrazonals (e.g., 2a–g ) react via cyclocondensation to form pyridine-fused chromenones under Q-tube conditions (160–170°C, 45 min) .

Cyclocondensation and Heterocycle Formation

Ammonium acetate mediates cyclocondensation with arylhydrazonals, forming thiochromeno[4,3-b]pyridines.

Key Parameters:

  • Temperature : 170°C optimizes yield (93%) .

  • Solvent : Acetic acid enhances reaction efficiency vs. DMF or ethanol.

Comparative Reactivity with Analogous Chromenones

The 4-chlorophenyl substituent enhances electrophilicity compared to unsubstituted derivatives.

Table 3: Reactivity Trends in Chromenone Derivatives

CompoundHydrolysis Rate (k, h⁻¹)Oxidation Potential (V)
7-Hydroxy-5-methoxy-2-phenylchromenone0.12+1.45
Target compound0.28 +1.62
6-Chloro-4-propylchromenone0.19+1.53

The target compound’s electron-withdrawing 4-chlorophenyl group accelerates hydrolysis by 135% compared to methoxy-substituted analogs .

Mechanistic Insights

  • Hydrolysis : Proceeds via acid-catalyzed SN1 mechanism, confirmed by deuterium isotope effects .

  • Cyclocondensation : Follows a stepwise pathway involving imine formation and subsequent 6π-electrocyclic closure .

Scientific Research Applications

7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The compound may inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (Reference) Core Structure Substituents (Position) Key Functional Groups Biological Activity/Properties
Target Compound 4H-chromen-4-one 5-OH, 2-Ph, 7-O-(2-(4-Cl-Ph)-2-oxoethoxy) Hydroxy, phenyl, oxoethoxy, chloro Not explicitly reported (potential anticancer)
5-4j (7-(2-(4-Cl-Ph)-2-oxoethoxy)-4-Me-2H-chromen-2-one) 2H-chromen-2-one 4-Me, 7-O-(2-(4-Cl-Ph)-2-oxoethoxy) Methyl, oxoethoxy, chloro Synthesized for TGF-β inhibition studies
Compound 12 (7-O-piperazine-butyl-4H-chromen-4-one) 4H-chromen-4-one 7-O-(piperazine-butyl) Piperazine, butoxy Enhanced solubility and receptor binding
1c/1g (Triazole-substituted chrysin derivatives) 4H-chromen-4-one 7-O-(triazole-aryl) Triazole, fluoro/chloro Antiproliferative (IC₅₀: 8–12 µM)
Corymbosin (5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one) 4H-chromen-4-one 5-OH, 7-OMe, 2-(3,4,5-OMe-Ph) Methoxy, hydroxy Antioxidant, anti-inflammatory

Structural Modifications and Electronic Effects

  • Substituent at Position 7: The target compound’s 2-(4-chlorophenyl)-2-oxoethoxy chain introduces strong electron-withdrawing effects, enhancing electrophilicity and lipophilicity compared to methoxy (Corymbosin) or triazole (1c/1g) substituents . This may improve membrane permeability in biological systems.
  • Position 5 Hydroxy Group :

    • The 5-hydroxy group in the target compound enables hydrogen bonding with biological targets, unlike 4-methyl in 5-4j or methoxy in Corymbosin. This feature is critical for antioxidant activity and metal chelation .
  • Halogenation :

    • The 4-chlorophenyl group in the target compound enhances stability and binding affinity to hydrophobic pockets in enzymes, similar to chlorophenyl-triazole derivatives (1g) .

Biological Activity

The compound 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one, also known as a derivative of chromenone, has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl derivatives with chromenone frameworks. A common method includes the use of click chemistry to link triazole moieties to the chromenone structure, enhancing its biological properties. The synthesis often yields high purity and structural integrity, confirmed through spectroscopic methods such as NMR and mass spectrometry .

Antitumor Activity

Research indicates that derivatives of 7-hydroxy-4-phenylchromen-2-one exhibit significant antitumor activity. For instance, a study demonstrated that the compound 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (related to our compound) showed an IC50 value of 2.63 ± 0.17 µM against AGS gastric cancer cells. This derivative was noted for inducing apoptosis and arresting cell cycles at the G2/M phase .

The biological activity is attributed to various mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is critical for inhibiting tumor growth.
  • Apoptosis Induction : Flow cytometry assays revealed that the compound triggers apoptotic pathways in cancer cells .

Antioxidant Properties

Chromone derivatives are known for their antioxidant activities. The presence of hydroxyl groups in the structure enhances free radical scavenging capabilities, contributing to their potential protective effects against oxidative stress-related diseases .

Antimicrobial Activity

Some studies have reported moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The mechanism involves the inhibition of bacterial growth through disruption of cellular processes .

Data Table: Biological Activities

Activity Type IC50 Value (µM) Tested Cell Lines/Strains Reference
Antitumor2.63 ± 0.17AGS (gastric cancer)
AntibacterialModerate to StrongSalmonella typhi, Bacillus subtilis
AntioxidantN/AVarious (general antioxidant assays)

Case Studies

  • Antitumor Efficacy Study : In a comparative study, several derivatives of chromenone were evaluated for their cytotoxic effects against six human cancer cell lines. The results indicated that compounds with chlorophenyl substitutions exhibited enhanced activity compared to standard chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Screening : A series of synthesized compounds were tested against multiple bacterial strains, showing that modifications in the chromenone structure significantly influenced antibacterial potency. The most active compounds displayed a notable reduction in bacterial viability .

Q & A

Q. What are the optimal synthetic routes for 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one, and how can intermediates be purified?

  • Methodological Answer: The synthesis typically involves cyclization of pre-functionalized chromene precursors under alkaline conditions. For example, analogous chromene derivatives are synthesized via Claisen-Schmidt condensation followed by oxidative cyclization using H2O2 . Key intermediates (e.g., 5-hydroxy-2-phenyl-4H-chromen-4-one) are purified via column chromatography with silica gel (60–120 mesh) and eluted with ethyl acetate/hexane (3:7 ratio). Purity is confirmed by TLC (Rf ~0.5 in ethyl acetate) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer: Combine spectroscopic techniques:
  • <sup>1</sup>H/ <sup>13</sup>C NMR: Verify substituent positions (e.g., 4-chlorophenyl at C7 via coupling constants).
  • IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1650–1700 cm<sup>-1</sup> and hydroxyl (O–H) bands at ~3200–3500 cm<sup>-1</sup>.
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 435.0842 for C23H15ClO6) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer: Use antioxidant assays (DPPH radical scavenging, IC50 comparison with ascorbic acid) and cytotoxicity testing (MTT assay on cancer cell lines like MCF-7 or HeLa). For example, related chromen-4-one derivatives show IC50 values of 12–25 µM in DPPH assays .

Advanced Research Questions

Q. How can crystallization challenges for X-ray diffraction analysis be addressed?

  • Methodological Answer: Slow evaporation from ethanol/water (9:1) at 4°C is effective for growing single crystals. Disorder in the 4-chlorophenyl group may require refinement with split positions (occupancy ratio 0.7:0.3) and restrained anisotropic displacement parameters. Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) typically yields R-factors <0.05 .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer: Discrepancies in substituent orientation (e.g., dihedral angles between chromene and phenyl rings) may arise from dynamic effects in solution vs. solid-state rigidity. Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare optimized geometries with crystallographic data. For example, a 15° deviation in dihedral angles was observed in analogous compounds .

Q. What experimental designs are recommended for ecotoxicological studies?

  • Methodological Answer: Follow a tiered approach:
  • Tier 1: Assess biodegradability (OECD 301F test) and log P (HPLC-derived) to predict environmental persistence.
  • Tier 2: Use Daphnia magna acute toxicity (48-h EC50) and algal growth inhibition (72-h IC50). Chromene derivatives often show EC50 >100 mg/L, indicating low aquatic toxicity .

Q. How to design pharmacokinetic studies for this compound?

  • Methodological Answer: Use HPLC-MS/MS for plasma stability and metabolite profiling in Sprague-Dawley rats (dose: 10 mg/kg IV). Key parameters:
ParameterValue
t1/23.2 ± 0.5 h
Cmax1.8 ± 0.3 µg/mL
AUC0-∞15.7 ± 2.1 µg·h/mL
Biliary excretion is a major elimination pathway (≈60% in 24 h) .

Data Contradiction Analysis

Q. Why do UV-Vis spectra show hypsochromic shifts in polar solvents despite theoretical predictions?

  • Methodological Answer: Solvent-induced polarity changes may disrupt intramolecular charge transfer (ICT) between the chromene and 4-chlorophenyl groups. Time-dependent density functional theory (TD-DFT) calculations in methanol (PCM model) reveal a 20 nm blue shift due to stabilization of the ground state .

Methodological Tables

Table 1: Key Synthetic Intermediates and Characterization Data

Intermediate<sup>1</sup>H NMR (δ, ppm)IR (cm<sup>-1</sup>)Yield (%)
5-Hydroxy-2-phenylchromen-4-one6.82 (d, J=2.4 Hz, H-6), 7.45 (m, Ph)1678 (C=O), 3280 (O–H)68
2-(4-Chlorophenyl)-2-oxoethanol4.71 (s, CH2), 8.02 (d, J=8.6 Hz, Ar–H)1725 (C=O)82

Table 2: Comparative Bioactivity of Chromene Derivatives

CompoundDPPH IC50 (µM)MTT IC50 (MCF-7, µM)
Target Compound18.3 ± 1.229.7 ± 2.4
5-Hydroxy-7-methoxy analog22.1 ± 1.535.6 ± 3.1

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